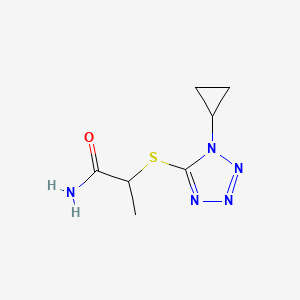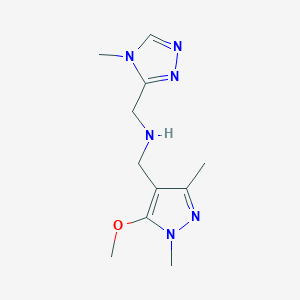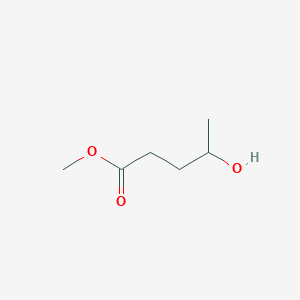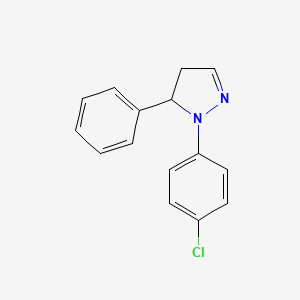![molecular formula C16H10BrN3 B14915750 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves the reaction of this intermediate with benzonitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the bromophenyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include more complex aromatic compounds.
Applications De Recherche Scientifique
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The bromophenyl and benzonitrile groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the benzonitrile group.
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Contains an amine group instead of the benzonitrile group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety
Uniqueness
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is unique due to the presence of both the bromophenyl and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C16H10BrN3 |
|---|---|
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3/c17-14-7-5-13(6-8-14)16-9-15(19-20-16)12-3-1-11(10-18)2-4-12/h1-9H,(H,19,20) |
Clé InChI |
MDQMSRIFSWBYJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)

![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)



![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)


![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
